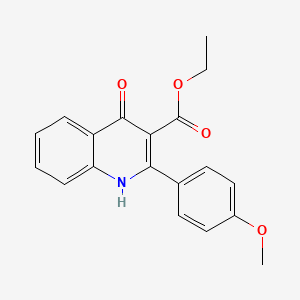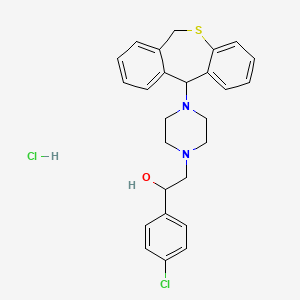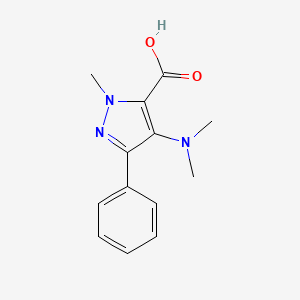
5-Pyrazolecarboxylic acid, 4-(dimethylamino)-1-methyl-3-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Pyrazolecarboxylic acid, 4-(dimethylamino)-1-methyl-3-phenyl- is a heterocyclic compound featuring a pyrazole ring. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine. The presence of the pyrazole ring, along with the dimethylamino, methyl, and phenyl substituents, contributes to its unique chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the cyclization of appropriate hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions . The reaction conditions often include the use of solvents such as ethanol or acetic acid and temperatures ranging from room temperature to reflux.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Large-scale production may also involve continuous flow reactors to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
5-Pyrazolecarboxylic acid, 4-(dimethylamino)-1-methyl-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
5-Pyrazolecarboxylic acid, 4-(dimethylamino)-1-methyl-3-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-Pyrazolecarboxylic acid, 4-(dimethylamino)-1-methyl-3-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The presence of the dimethylamino and phenyl groups enhances its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
1H-Pyrazole-3-carboxylic acid: A simpler pyrazole derivative with similar core structure but lacking the dimethylamino and phenyl substituents.
4-Nitro-3-pyrazolecarboxylic acid: Contains a nitro group instead of the dimethylamino group, leading to different chemical properties and biological activities.
Uniqueness
5-Pyrazolecarboxylic acid, 4-(dimethylamino)-1-methyl-3-phenyl- is unique due to the combination of its substituents, which confer distinct chemical reactivity and potential biological activities. The presence of the dimethylamino group enhances its solubility and interaction with biological targets, while the phenyl group contributes to its stability and overall molecular structure .
Propiedades
Número CAS |
91857-85-1 |
|---|---|
Fórmula molecular |
C13H15N3O2 |
Peso molecular |
245.28 g/mol |
Nombre IUPAC |
4-(dimethylamino)-2-methyl-5-phenylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C13H15N3O2/c1-15(2)11-10(9-7-5-4-6-8-9)14-16(3)12(11)13(17)18/h4-8H,1-3H3,(H,17,18) |
Clave InChI |
XWICEHFLQGMPBE-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=C(C(=N1)C2=CC=CC=C2)N(C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


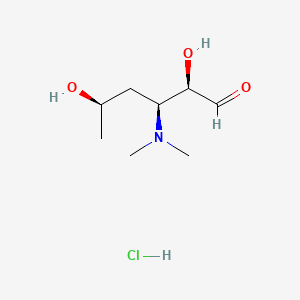
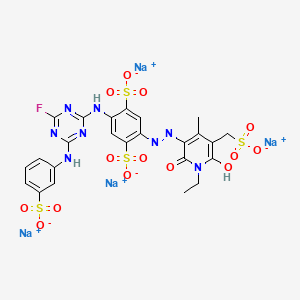
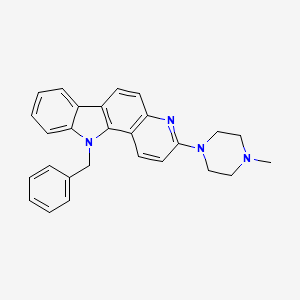
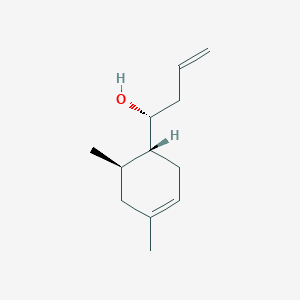
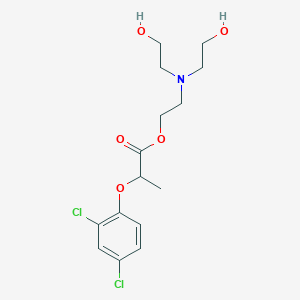
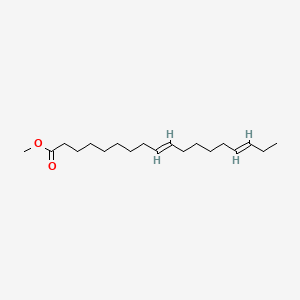
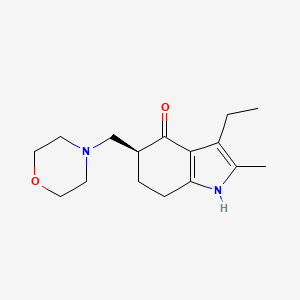
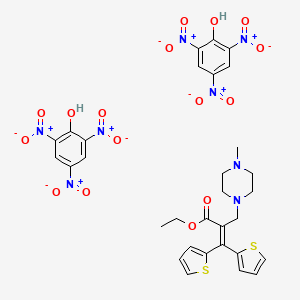
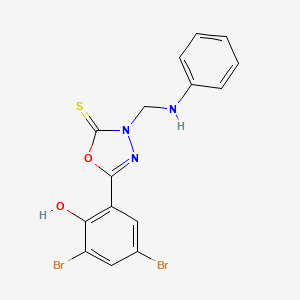
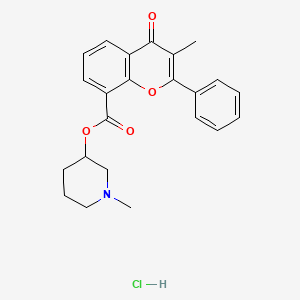
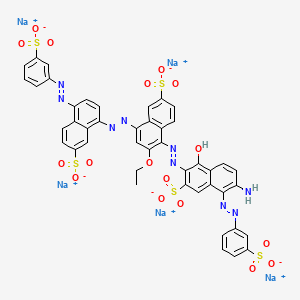
![[(3S,3aR,6S,6aS)-3-[[2-hydroxy-3-(3-methylphenoxy)propyl]amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12752746.png)
